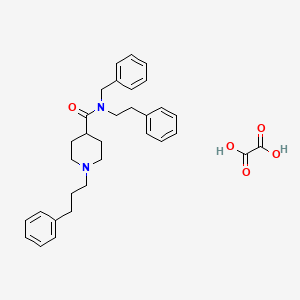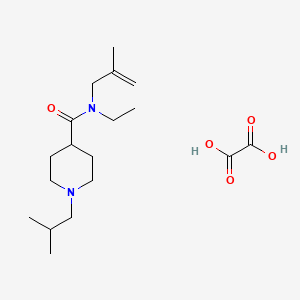
N-benzyl-1-(4-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-benzyl-1-(4-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is a chemical compound that has been studied extensively for its potential therapeutic applications in various medical fields. This compound is also known as BTCP, and it belongs to the class of piperidine derivatives.
Wirkmechanismus
The mechanism of action of N-benzyl-1-(4-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. By blocking the sigma-1 receptor, this compound may modulate various cellular processes and have therapeutic effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and it has also been studied as a potential treatment for opioid addiction. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-1-(4-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments include its potential therapeutic applications in various medical fields, its selective antagonist activity on the sigma-1 receptor, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action, the need for further studies to determine its safety and efficacy, and the potential for off-target effects.
Zukünftige Richtungen
Of research on N-benzyl-1-(4-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide include further studies to determine its mechanism of action, safety, and efficacy in various medical fields such as pain management, addiction treatment, and neuroprotection. Additionally, future research could focus on the development of new derivatives of this compound with improved pharmacological properties. Finally, future research could also focus on the identification of new targets for this compound and the development of new therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(4-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various medical fields such as pain management, addiction treatment, and neuroprotection. It has been shown to have analgesic effects in animal models of pain, and it has also been studied as a potential treatment for opioid addiction. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Eigenschaften
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O/c29-27-13-11-25(12-14-27)21-30-18-16-26(17-19-30)28(32)31(22-24-9-5-2-6-10-24)20-15-23-7-3-1-4-8-23/h1-14,26H,15-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNGCEHPLYDNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950335.png)










